1-Vinyl-13-oxabicyclo[10.1.0]tridecane is a bicyclic ether characterized by its unique structural features, which include a vinyl group and an oxygen atom integrated into a bicyclic framework. The compound has the molecular formula and is recognized for its potential applications in various fields, particularly in organic synthesis and materials science. Its structure allows it to exhibit distinctive chemical properties compared to other hydrocarbons, primarily due to the presence of the oxygen atom, which introduces polarity and potential sites for hydrogen bonding.
These reactions highlight the compound's versatility in synthetic organic chemistry.
The synthesis of 1-vinyl-13-oxabicyclo[10.1.0]tridecane typically involves several key methods:
These synthetic routes are crucial for producing high-purity compounds necessary for research and industrial applications.
1-Vinyl-13-oxabicyclo[10.1.0]tridecane has several notable applications:
Several compounds share structural similarities with 1-vinyl-13-oxabicyclo[10.1.0]tridecane, including:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| cis-Bicyclo[10.1.0]tridecane | Bicyclic structure without oxygen | Lacks polarity from an oxygen atom |
| trans-Bicyclo[10.1.0]tridecane | Similar bicyclic structure | Different stereochemistry affecting reactivity |
| 1,2-Epoxycyclododecane | Epoxide functional group | Exhibits different reactivity due to epoxide strain |
The uniqueness of 1-vinyl-13-oxabicyclo[10.1.0]tridecane lies in its combination of a vinyl group and an oxygen atom within a bicyclic structure, which imparts distinct chemical properties compared to its hydrocarbon analogs. This structural characteristic enhances its reactivity and potential applications in both synthetic and applied chemistry.
The systematic IUPAC name for this compound is 1-ethenyl-13-oxabicyclo[10.1.0]tridecane, reflecting its bicyclic framework, oxygen atom placement, and vinyl substituent. The numbering begins at the bridgehead carbon adjacent to the oxygen atom, with the bicyclo[10.1.0]tridecane system comprising a 13-membered ring system fused via a 10-carbon and 1-carbon bridge. The "13-oxa" designation specifies the oxygen atom’s position within the larger bridge.
The molecular formula C₁₄H₂₄O corresponds to a molecular weight of 208.34 g/mol, as calculated from isotopic composition. The formula aligns with the compound’s bicyclic structure, which incorporates one oxygen atom and a vinyl group (-CH₂CH₂).
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₂₄O | |
| Molecular Weight | 208.34 g/mol | |
| CAS Registry Number | 53601-11-9 | |
| EC Number | 141-752-0 |
The compound’s bicyclo[10.1.0]tridecane framework introduces two bridgehead carbons, which are potential stereocenters. However, available data indicates that 0 of 2 defined stereocenters are explicitly characterized. This suggests either a lack of chiral centers due to symmetry or insufficient stereochemical resolution in current studies. Computational models predict conformational flexibility, with the cyclopentene-like ring adopting envelope conformations that minimize torsional strain. For example, the vinyl substituent’s orientation relative to the oxygen atom may influence preferred conformers, as seen in analogous bicyclic systems.
No experimental X-ray crystallographic data for 1-vinyl-13-oxabicyclo[10.1.0]tridecane is publicly available. However, insights can be extrapolated from related bicyclic ethers. For instance, studies on 13-oxabicyclo[10.1.0]tridecane derivatives reveal average bond angles of 109.5° for sp³-hybridized carbons and 120° for sp²-hybridized vinyl carbons. The oxygen atom’s lone pairs likely contribute to slight angular distortions in the bicyclic framework, though precise measurements await further experimental validation.
Table 2: Predicted Structural Parameters
| Parameter | Predicted Value | Basis |
|---|---|---|
| C-O-C Bond Angle | 112° | Analogous epoxides |
| Vinyl C=C Bond Length | 1.34 Å | Computational models |
| Bridgehead C-C-C Angle | 98° | Bicyclo[10.1.0] systems |